BENGHE Foundational & Exploratory

Check Availability & Pricing

2,6-Diaminophenol: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,6-Diaminophenol

Cat. No.: B1348841

This technical guide provides a comprehensive overview of the chemical properties, structure,
synthesis, and characterization of 2,6-Diaminophenol (CAS No: 22440-82-0). This document
is intended for researchers, scientists, and professionals in the fields of chemical synthesis and
drug development.

Chemical Structure and Properties

2,6-Diaminophenol is an aromatic organic compound containing a phenol ring substituted with
two amino groups at the ortho positions relative to the hydroxyl group. Its structure makes it a
valuable intermediate in the synthesis of various heterocyclic compounds and other complex
organic molecules.

Structure:

IUPAC Name: 2,6-diaminophenol[1][2]

Molecular Formula: CeHsN20[3][4]

Canonical SMILES: C1=CC(=C(C(=C1)N)O)NI[1][2]

InChl Key: XBQYRNRIHZDZPK-UHFFFAOYSA-N[1][2][4]

The key chemical and physical properties of 2,6-Diaminophenol are summarized in the table
below. It is important to note that several physical properties, such as boiling point and pKa, are
primarily available as predicted values from computational models.
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Table 1: Chemical Properties of 2,6-Diaminophenol

Property Value Source
Molecular Weight 124.14 g/mol [3114]
CAS Number 22440-82-0 [31[4]
Appearance Solid (form may vary) Assumed
Boiling Point 295.4 + 30.0 °C (Predicted) [5]
Density 1.343 + 0.06 g/cm? (Predicted) [5]

pKa 9.55 + 0.10 (Predicted) [5]

Expected to be soluble in polar
N ] ) Inferred from related
Solubility organic solvents like alcohols o
diaminophenols
and water.[6]

2-8°C, Sealed in a dry
Storage ) [5]
environment

Synthesis and Reactivity

A common and effective method for the synthesis of aminophenols is the reduction of the
corresponding nitrophenols. For 2,6-diaminophenol, a plausible synthetic route involves the
catalytic hydrogenation of 2,6-dinitrophenol. This method is widely used for its high efficiency
and clean conversion.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1348841?utm_src=pdf-body
https://m.chemicalbook.com/ProductChemicalPropertiesCB92332043_EN.htm
https://www.finetechnology-ind.com/product/detail/22440-82-0
https://m.chemicalbook.com/ProductChemicalPropertiesCB92332043_EN.htm
https://www.finetechnology-ind.com/product/detail/22440-82-0
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dinitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dinitrophenol
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dinitrophenol
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/17%3A_Alcohols_and_Phenols/17.02%3A_Properties_of_Alcohols_and_Phenols
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dinitrophenol
https://www.benchchem.com/product/b1348841?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1348841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Synthesis of 2,6-Diaminophenol
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Figure 1. Synthetic workflow for 2,6-Diaminophenol via catalytic hydrogenation.

Experimental Protocol: Synthesis via Reduction

The following is a representative protocol for the synthesis of 2,6-diaminophenol based on
established methods for the reduction of dinitrophenols.[7][8]

Materials:

2,6-Dinitrophenol

10% Palladium on Carbon (Pd/C) catalyst

Ethanol (reagent grade)

Hydrogen gas (H2)

Nitrogen gas (N2)
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o Diatomaceous earth (e.g., Celite®)

e Rotary evaporator

e Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:

e Reaction Setup: In a suitable hydrogenation vessel, dissolve 2,6-dinitrophenol (1.0 eq) in
ethanol.

 Inerting: Purge the vessel with nitrogen gas to remove all oxygen.

o Catalyst Addition: Carefully add 10% Pd/C catalyst (typically 5-10 mol% relative to the
substrate) to the solution under a nitrogen atmosphere.

o Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the
system with hydrogen gas. Pressurize the vessel with hydrogen (typically 3-4 bar) and begin
vigorous stirring.

e Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction progress by
observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be
used to check for the disappearance of the starting material.

o Work-up: Once the reaction is complete, carefully depressurize the vessel and purge it with
nitrogen gas.

o Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove
the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete
recovery of the product.

« |solation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield
the crude 2,6-diaminophenol.

 Purification: The crude product can be further purified by recrystallization from a suitable
solvent system (e.g., ethanol/water) or by column chromatography if necessary.
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Chemical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized 2,6-
diaminophenol. The following are standard experimental protocols for its analysis.

Characterization Workflow

Purified Solid
(2,6-Diaminophenol)

Melting Point

NMR Spectrometer FTIR Spectrometer
Apparatus

Physical Property Structural Elucidation Functional Group
(Purity Check) (1H & 13C NMR) Identification

Click to download full resolution via product page

Figure 2. General workflow for the chemical characterization of synthesized compounds.

Protocol: Melting Point Determination
Methodology:

Place a small amount of the dry, purified product into a capillary tube, sealed at one end.

Compact the sample by tapping the tube.

Place the capillary tube in a calibrated melting point apparatus.

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting
point.
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e Record the temperature range from the appearance of the first liquid droplet to the complete
melting of the solid. A sharp melting range typically indicates high purity.

Protocol: Nuclear Magnetic Resonance (NMR)

Spectroscopy
Methodology:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., DMSO-ds, CDCI3) in an NMR tube. DMSO-ds is often suitable for
phenols and amines.

e 1H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals for 2,6-
diaminophenol would include:

o Aromatic protons on the benzene ring (typically in the 6.0-7.5 ppm range).[9]

o Abroad singlet for the phenolic hydroxyl (-OH) proton, with a chemical shift that can vary
depending on concentration and solvent.[10]

o Broad signals for the two amino (-NHz) protons.[9]
e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Expected signals would include:

o Signals for the aromatic carbons. The carbon bearing the -OH group (C-O) would typically
appear in the 140-160 ppm range, while carbons bearing the -NHz groups (C-N) would be
in a similar or slightly downfield range. Other aromatic carbons (C-H) would appear around
110-130 ppm.[11][12]

Protocol: Fourier-Transform Infrared (FTIR)
Spectroscopy

Methodology:

o Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet
or as a thin film on a salt plate (if soluble). For solids, Attenuated Total Reflectance (ATR) is a
common and simple method.
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e Spectrum Acquisition: Record the IR spectrum, typically over the range of 4000-400 cm~1.

o Data Analysis: Identify characteristic absorption bands. For 2,6-diaminophenol, key peaks
would be:[10][13][14]

o O-H Stretch (Phenol): A broad band in the region of 3550-3200 cm~1.

o N-H Stretch (Amine): Two distinct bands (for the symmetric and asymmetric stretching of
the primary amine) in the 3500-3300 cm~1 region.

o C=C Stretch (Aromatic): Absorptions in the 1600-1450 cm~1 region.
o C-O Stretch (Phenol): A band in the 1260-1180 cm~1 region.

o C-N Stretch (Amine): A band in the 1340-1250 cm~1 region.

Safety and Handling

2,6-Diaminophenol should be handled with appropriate safety precautions in a well-ventilated
laboratory fume hood. Users should wear personal protective equipment, including safety
goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed information
on hazards, handling, and disposal. Based on data for related aminophenols, the compound
may be harmful if swallowed or inhaled and can cause skin and eye irritation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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